molecular formula C25H22N2O3S B2542761 1-[(3-Methoxyphenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894543-20-5

1-[(3-Methoxyphenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2542761
CAS No.: 894543-20-5
M. Wt: 430.52
InChI Key: XQOCONBLYKMGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (referred to as Compound A) is a spirocyclic indole-thiazolidine dione derivative characterized by a unique fused bicyclic system. Its structure includes a 3-methoxyphenylmethyl group at the indole nitrogen and a 4-methylphenyl substituent on the thiazolidine ring. Such spiro compounds are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances target binding specificity and metabolic stability . The molecular formula is C25H22N2O3S (MW: 430.52), with a logP value of 4.83, indicating moderate lipophilicity suitable for membrane permeability .

Properties

IUPAC Name

1'-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c1-17-10-12-19(13-11-17)27-23(28)16-31-25(27)21-8-3-4-9-22(21)26(24(25)29)15-18-6-5-7-20(14-18)30-2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOCONBLYKMGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methoxyphenyl)methyl]-3’-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The thiazolidine ring can be formed through the reaction of cysteine with aldehydes or ketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methoxyphenyl)methyl]-3’-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(3-Methoxyphenyl)methyl]-3’-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyphenyl)methyl]-3’-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways. The indole and thiazolidine rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds share the spiro[indole-thiazolidine] dione core but differ in substituents and biological/physical properties:

Compound Name Substituents Molecular Formula Key Features Reference
3'-(4-Methoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 4-Methoxyphenyl on thiazolidine C17H14N2O3S IR: 1681 cm⁻¹ (C=O), 3024 cm⁻¹ (Ar-H); m.p. 117–119°C; lower lipophilicity
3'-(4-Chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione 4-Chlorophenyl on thiazolidine C16H11ClN2O2S MW: 330.79; halogen substitution enhances electrophilic reactivity
Ethyl (2,4'-dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)acetate Ethyl acetate side chain C15H14N2O4S MP: 131–133°C; ester group improves solubility in polar solvents
1-[(2-Fluorophenyl)methyl]-3'-(3-chloro-4-methylphenyl)spiro[indole-3,2'-thiazolidine]-2,4'-dione Fluorophenyl and chloro-methylphenyl groups C23H17ClFN2O2S Halogenated substituents may enhance antimicrobial activity

Physicochemical Properties

  • Melting Points: Compound A: Not reported in evidence. 3a (): 117–119°C . Ethyl ester derivative (): 131–133°C, influenced by the polar acetate group . Bis-spiro compound 3e (): 147–149°C, likely due to increased symmetry and rigidity .
  • Spectroscopic Data :

    • IR Spectroscopy :
  • Compound A: Expected C=O stretch ~1680–1700 cm⁻¹ (thiazolidine dione), C-S stretch ~750 cm⁻¹ .
  • 3a (): 1681 cm⁻¹ (C=O), 756 cm⁻¹ (C-S) .
    • NMR :
  • Compound A: Aromatic protons (δ7.35–8.24), OCH3 (δ3.82), and thiazolidine CH2 (δ3.39–4.07) inferred from analogues .

Key Research Findings

Substituent Effects: Electron-donating groups (e.g., 4-methoxy in 3a) reduce electrophilicity but improve solubility, while electron-withdrawing groups (e.g., 4-chloro in ) enhance reactivity for nucleophilic attack .

Conformational Analysis: Spirocyclic systems enforce a non-planar conformation, as described by Cremer and Pople’s puckering coordinates (), which may enhance binding to rigid enzyme active sites .

Limitations: Biological data for Compound A are sparse compared to analogues like the pyrazoline derivatives in . No direct cytotoxicity or ADMET data are available in the provided evidence.

Biological Activity

The compound 1-[(3-Methoxyphenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Indole Ring : A bicyclic structure known for its presence in many biologically active compounds.
  • Thiazolidine Dione : This moiety contributes to the compound's potential reactivity and biological properties.
  • Methoxy and Methyl Substituents : These groups may influence the compound's lipophilicity and interaction with biological targets.

Structural Formula

The structural formula can be represented as follows:

C24H25N3O3S\text{C}_{24}\text{H}_{25}\text{N}_3\text{O}_3\text{S}

Anticancer Activity

Research has indicated that derivatives of compounds similar to the target molecule exhibit significant anticancer properties. For example, studies on thiazolidine derivatives have shown promising results against various cancer cell lines:

Compound TypeCell Line TestedIC50 (µM)
Thiazolidine DerivativeHCT116 (Colon Cancer)3.29
Thiazolidine DerivativeH460 (Lung Cancer)10.0
Thiazolidine DerivativeMCF-7 (Breast Cancer)5.0

These findings suggest that the thiazolidine moiety may play a crucial role in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression, which could be a pathway for this compound's action.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the efficacy of thiazolidine derivatives against various cancer cell lines. The results indicated that specific substitutions on the thiazolidine ring enhanced cytotoxicity, particularly against breast and colon cancer cells .
  • Mechanistic Insights :
    • Molecular docking studies have suggested that the compound interacts with key proteins involved in cancer pathways, showing potential for targeted therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.